(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further modified with bromine, carbamoylphenyl, and oxolan-2-yl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the bromine atom through bromination reactions. Subsequent steps involve the formation of the imino group and the attachment of the carbamoylphenyl and oxolan-2-yl groups under controlled conditions. Common reagents used in these reactions include bromine, carbamoyl chloride, and oxirane derivatives, with catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromene compounds.
Scientific Research Applications
(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated chromenes and derivatives with carbamoylphenyl and oxolan-2-yl groups. Examples include:
- 6-bromo-2H-chromene-3-carboxamide
- 2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide
- N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Uniqueness
What sets (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-2-(4-carbamoylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c23-15-5-8-19-14(10-15)11-18(21(28)25-12-17-2-1-9-29-17)22(30-19)26-16-6-3-13(4-7-16)20(24)27/h3-8,10-11,17H,1-2,9,12H2,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHOQFKPKZUXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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